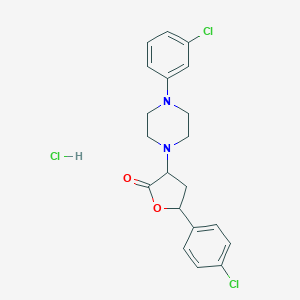
2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a heterocyclic organic compound that belongs to the class of furanones and has a molecular weight of 438.3 g/mol.
Wirkmechanismus
The mechanism of action of 2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride involves its binding to the dopamine D2 and serotonin 5-HT2A receptors, thereby blocking their activity. This results in a decrease in the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood, behavior, and cognition.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride include a decrease in the release of dopamine and serotonin, which can lead to a decrease in mood, motivation, and cognitive function. It has also been shown to have anxiolytic and antipsychotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride in lab experiments is its potent and selective antagonism of the dopamine D2 and serotonin 5-HT2A receptors, which allows for the precise manipulation of these neurotransmitter systems. However, a limitation of its use is its potential for off-target effects, as it may also bind to other receptors in the brain.
Zukünftige Richtungen
There are several future directions for the use of 2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride in scientific research. One possible direction is the investigation of its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Another direction is the development of more selective and potent compounds based on its structure, which may have improved therapeutic potential. Additionally, its potential as a tool for studying the neural mechanisms underlying psychiatric disorders, such as schizophrenia and depression, warrants further investigation.
Synthesemethoden
The synthesis of 2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride involves the reaction of 4-chlorobenzaldehyde with 3-chlorophenylpiperazine to form the intermediate compound, which is then reacted with furan-2(3H)-one to produce the final product.
Wissenschaftliche Forschungsanwendungen
2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride has been widely used in scientific research due to its potential applications in the field of neuroscience. It has been shown to act as a potent antagonist of the dopamine D2 and serotonin 5-HT2A receptors, which are involved in the regulation of mood, behavior, and cognition.
Eigenschaften
CAS-Nummer |
139084-83-6 |
|---|---|
Produktname |
2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride |
Molekularformel |
C20H21Cl3N2O2 |
Molekulargewicht |
427.7 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]oxolan-2-one;hydrochloride |
InChI |
InChI=1S/C20H20Cl2N2O2.ClH/c21-15-6-4-14(5-7-15)19-13-18(20(25)26-19)24-10-8-23(9-11-24)17-3-1-2-16(22)12-17;/h1-7,12,18-19H,8-11,13H2;1H |
InChI-Schlüssel |
BSLXWUIQYHMFBX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2CC(OC2=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Cl.Cl |
Kanonische SMILES |
C1CN(CCN1C2CC(OC2=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Cl.Cl |
Synonyme |
2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-pip erazinyl)-, monohydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



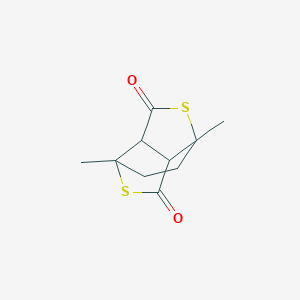
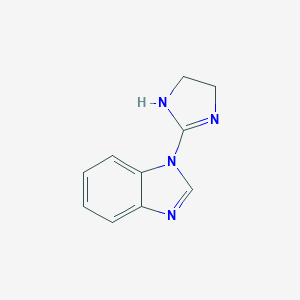
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B145192.png)
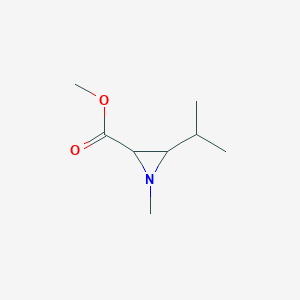
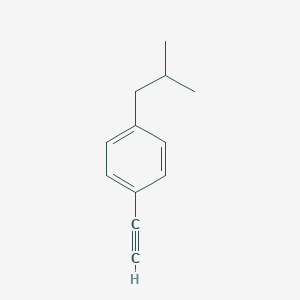
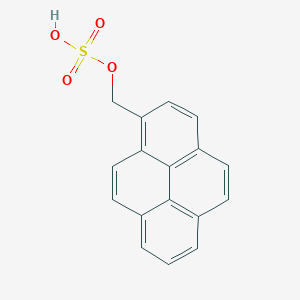
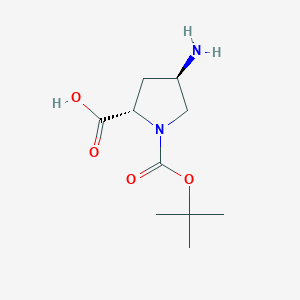
![2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B145203.png)
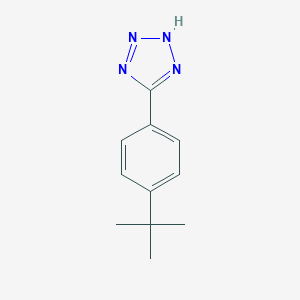
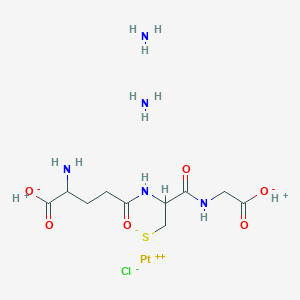
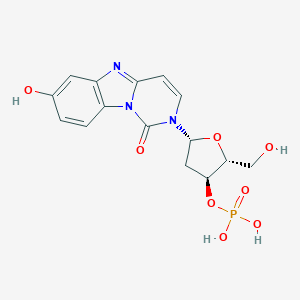
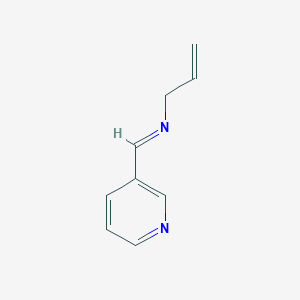
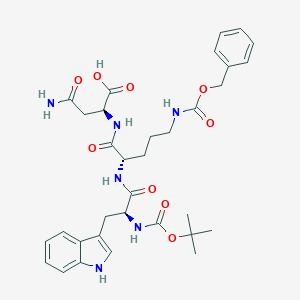
![2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal](/img/structure/B145215.png)